4-(3-Chloropropyl)morpholine

説明

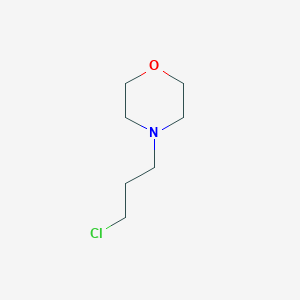

Structure

3D Structure

特性

IUPAC Name |

4-(3-chloropropyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAZYBLGBSMNLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223769 | |

| Record name | Morpholine, 4-(3-chloropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7357-67-7 | |

| Record name | 4-(3-Chloropropyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7357-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chloropropyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007357677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Chloropropyl)morpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-(3-chloropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-chloropropyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-Chloro-propyl)-morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-CHLOROPROPYL)MORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82BVM8E6TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(3-Chloropropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chloropropyl)morpholine is a heterocyclic compound that has garnered significant attention in the pharmaceutical industry as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive chloropropyl group and a morpholine moiety, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(3-Chloropropyl)morpholine, with a focus on its application in drug development.

Chemical and Physical Properties

4-(3-Chloropropyl)morpholine is typically a colorless to light yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 4-(3-Chloropropyl)morpholine

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄ClNO | [2] |

| Molecular Weight | 163.65 g/mol | [2] |

| CAS Number | 7357-67-7 | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Density | 1.062 g/cm³ | [1] |

| Boiling Point | 227.1 °C | [1] |

| Melting Point | -52 °C | [1] |

| Flash Point | 67 °C | [1] |

| Purity (typical) | ≥98.0% (by GC) | [1] |

Synthesis of 4-(3-Chloropropyl)morpholine

The most common and efficient synthesis of 4-(3-Chloropropyl)morpholine involves the nucleophilic substitution reaction between morpholine and 1-bromo-3-chloropropane.

Experimental Protocol: Synthesis of 4-(3-Chloropropyl)morpholine

Materials:

-

Morpholine

-

1-bromo-3-chloropropane

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL), slowly add morpholine (11.0 mL, 127 mmol).[2]

-

Heat the reaction mixture to reflux and stir continuously for 2 hours.[2]

-

After 2 hours, cool the mixture to room temperature.[2]

-

Filter the mixture to remove the precipitated morpholine hydrobromide.[2]

-

Wash the filtrate with deionized water.[2]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[2]

-

Concentrate the dried organic phase under reduced pressure.[2]

-

Purify the crude product by vacuum distillation to yield 4-(3-chloropropyl)morpholine as a colorless to light yellow liquid.[2]

A schematic of the synthesis workflow is depicted in the following diagram:

Caption: Synthesis workflow for 4-(3-Chloropropyl)morpholine.

Spectroscopic Data

The structural confirmation of 4-(3-Chloropropyl)morpholine is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for 4-(3-Chloropropyl)morpholine

| Technique | Data | Reference(s) |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H) | [2] |

| Mass Spectrometry (M+H)⁺ | 164 | [2] |

| ¹³C NMR | Data not explicitly found in search results. | |

| IR Spectroscopy | Data not explicitly found in search results. | |

| Raman Spectroscopy | Data not explicitly found in search results. |

Application in Drug Development: Synthesis of Gefitinib

A primary application of 4-(3-Chloropropyl)morpholine is its use as a key intermediate in the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy.[1] Gefitinib functions by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer cells.[3]

The synthesis of Gefitinib involves the reaction of 4-(3-Chloropropyl)morpholine with a quinazoline derivative. The morpholine group is crucial for the pharmacological activity of Gefitinib.

The logical relationship from the starting material to the therapeutic action of its derivative is illustrated below:

Caption: Role of 4-(3-Chloropropyl)morpholine in Gefitinib's action.

Safety and Handling

4-(3-Chloropropyl)morpholine is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[4] It is harmful if swallowed and may cause skin and eye irritation.[5] All handling should be performed in a well-ventilated fume hood.

Conclusion

4-(3-Chloropropyl)morpholine is a valuable chemical intermediate with well-defined chemical properties and established synthetic routes. Its primary importance lies in its role as a precursor to sophisticated pharmaceutical compounds like Gefitinib. A thorough understanding of its chemistry, handling, and reactivity is essential for its effective and safe utilization in research and drug development.

References

- 1. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 2. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(3-Chloropropyl)morpholine | 7357-67-7 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of 3-Morpholinopropyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholinopropyl chloride, also known as 4-(3-chloropropyl)morpholine, is a key chemical intermediate widely utilized in organic synthesis. Its bifunctional nature, incorporating a reactive chloroalkyl group and a morpholine moiety, makes it a versatile building block for the introduction of the morpholinopropyl group into a wide range of molecules. This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis, and its application in the synthesis of pharmaceutically active compounds.

Core Physical Properties

The physical characteristics of 3-Morpholinopropyl chloride have been well-documented across various chemical literature and supplier specifications. These properties are crucial for its handling, storage, and application in synthetic chemistry. A summary of these quantitative data is presented below for clear comparison.

| Property | Value | Notes |

| Molecular Formula | C₇H₁₄ClNO | |

| Molecular Weight | 163.65 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid/oil | [3] |

| Boiling Point | 110-115 °C at 25 Torr | [1] |

| 115 °C at 25 mmHg | [4][5] | |

| 70-80 °C at 2.6 mmHg | [3] | |

| Density | 1.0409 g/cm³ | [4] |

| Specific Gravity | 1.08 (20/20) | [4][5] |

| Refractive Index | 1.463 | [1] |

| 1.4720-1.4760 | [4] | |

| 1.47 | [5] | |

| Flash Point | 91.2 ± 23.2 °C | [1] |

| 91 °C | [4][5] | |

| Solubility | Soluble in water and organic solvents. | [3] Slightly soluble in Chloroform and Methanol[4]. |

| pKa | 7.03 ± 0.10 (Predicted) | [3][4] |

| Storage Conditions | -20°C, under inert atmosphere. | [1][3][4] |

Experimental Protocols

While detailed experimental protocols for the determination of each physical property are not commonly published, the synthesis of 3-Morpholinopropyl chloride is well-described. The following is a representative synthetic protocol adapted from available literature.

Synthesis of 3-Morpholinopropyl chloride from Morpholine and 1-Bromo-3-chloropropane

This procedure details the nucleophilic substitution reaction between morpholine and 1-bromo-3-chloropropane to yield the target compound.

Materials:

-

Morpholine

-

1-Bromo-3-chloropropane

-

Toluene

-

Sodium carbonate (optional, for acid scavenging)

-

Tetrahydrofuran (THF, as an alternative solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (e.g., 3.00 mol) in toluene (e.g., 900 mL).

-

To this solution, add 1-bromo-3-chloropropane (e.g., 1.50 mol) dropwise at ambient temperature.

-

Stir the reaction mixture for 18 hours at room temperature.[3]

-

If a precipitate (morpholine hydrobromide) forms, it can be removed by filtration.

-

Concentrate the filtrate under reduced pressure to remove the toluene.

-

The crude product is then purified by vacuum distillation. Collect the fraction boiling at 70-80 °C / 2.6 mmHg to obtain N-(3-chloropropyl)morpholine.[3]

Alternative Procedure:

-

Suspend morpholine (e.g., 2.29 mmol) and sodium carbonate (e.g., 4.56 mmol) in dry tetrahydrofuran (8 mL) in a flask at 0°C.

-

Add a solution of 1-bromo-3-chloropropane in dry THF (2 mL) to the cold suspension.

-

Stir the mixture at 45°C overnight.

-

After cooling to room temperature, filter the mixture and evaporate the solvent to dryness to obtain the crude product, which can then be purified by distillation.[3]

Application in Drug Synthesis: The Role in Gefitinib Synthesis

3-Morpholinopropyl chloride serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[2] The following diagram illustrates the logical workflow of this synthetic step.

References

An In-depth Technical Guide to the Solubility of 4-(3-Chloropropyl)morpholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-chloropropyl)morpholine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility in organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and discusses the key factors influencing the dissolution of this compound.

Introduction to 4-(3-Chloropropyl)morpholine

4-(3-Chloropropyl)morpholine is a tertiary amine and a halogenated hydrocarbon with the chemical formula C₇H₁₄ClNO. It is a colorless to pale yellow liquid at room temperature and is widely utilized in the pharmaceutical industry as a building block for active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a polar morpholine ring and a nonpolar chloropropyl chain, results in a nuanced solubility profile across a range of organic solvents.

Key Physicochemical Properties:

| Property | Value |

| Molecular Weight | 163.65 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 227.1 °C |

| Density | Approximately 1.062 g/cm³[1] |

| Flash Point | 67 °C[1] |

Solubility of 4-(3-Chloropropyl)morpholine in Organic Solvents

| Solvent | Formula | Type | Solubility |

| Water | H₂O | Protic, Polar | > 1000 g/L |

| Methanol | CH₃OH | Protic, Polar | Slightly Soluble[2] |

| Chloroform | CHCl₃ | Aprotic, Polar | Slightly Soluble[2] |

| General Organic Solvents | - | - | Soluble |

It is important to note that "slightly soluble" is a qualitative term and the actual solubility can vary significantly with temperature and the presence of impurities. For precise process design and development, experimental determination of solubility in the specific solvent system of interest is highly recommended.

Factors Influencing Solubility

The solubility of 4-(3-chloropropyl)morpholine is governed by several intermolecular forces and physicochemical principles. A conceptual understanding of these factors can aid in solvent selection and the development of effective dissolution and purification strategies.

Caption: Factors influencing the solubility of 4-(3-Chloropropyl)morpholine.

Experimental Protocols for Solubility Determination

The following section outlines a standardized experimental workflow for the quantitative determination of the solubility of 4-(3-chloropropyl)morpholine in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Materials and Equipment

-

4-(3-Chloropropyl)morpholine (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Vials for sample collection and analysis

Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of 4-(3-chloropropyl)morpholine to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel. The presence of undissolved solute is essential to ensure saturation.

-

-

Equilibration:

-

Place the vessel in a temperature-controlled shaker and agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Phase Separation:

-

After equilibration, cease agitation and allow the undissolved 4-(3-chloropropyl)morpholine to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the collected sample through a syringe filter to remove any suspended microparticles.

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of 4-(3-chloropropyl)morpholine. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility of 4-(3-chloropropyl)morpholine in the chosen solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

While specific quantitative data on the solubility of 4-(3-chloropropyl)morpholine in a wide range of organic solvents is limited in the public domain, its chemical structure suggests good solubility in many common organic media. The provided experimental protocols offer a robust framework for researchers to determine precise solubility values tailored to their specific needs. A thorough understanding and experimental determination of solubility are crucial for the successful application of this versatile intermediate in pharmaceutical synthesis and development.

References

Spectroscopic Profile of 4-(3-Chloropropyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-(3-Chloropropyl)morpholine (CAS No: 7357-67-7), a key intermediate in the synthesis of various pharmaceuticals, including the anticancer drug Gefitinib. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

-

IUPAC Name: 4-(3-chloropropyl)morpholine

-

Molecular Formula: C₇H₁₄ClNO

-

Molecular Weight: 163.65 g/mol [1]

-

Appearance: Colorless to light yellow clear liquid

-

Boiling Point: 115 °C at 25 mmHg[1]

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for 4-(3-Chloropropyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.70-3.80 | m | 4H | -O-CH₂- (Morpholine) |

| 3.60 | t | 2H | -CH₂-Cl |

| 2.40-2.60 | m | 6H | -N-CH₂- (Morpholine & Propyl) |

| 1.90 | m | 2H | -CH₂-CH₂-CH₂- |

| Solvent: DMSO-d₆, Spectrometer: 300 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data

While specific experimental ¹³C NMR data with peak listings were not found in the surveyed literature, spectral data for 4-(3-Chloropropyl)morpholine is available in databases such as SpectraBase.[2] The expected chemical shift ranges for the carbon atoms are outlined below based on typical values for similar functional groups.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~66-67 | -O-CH₂- (Morpholine) |

| ~55-56 | -N-CH₂-CH₂- (Propyl) |

| ~53-54 | -N-CH₂- (Morpholine) |

| ~45-46 | -CH₂-Cl |

| ~29-30 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

The IR spectrum of 4-(3-Chloropropyl)morpholine exhibits characteristic peaks corresponding to its functional groups. The data is typically acquired using an ATR-FT-IR spectrometer.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2800 | Strong | C-H stretching (Aliphatic) |

| ~1450 | Medium | C-H bending (Scissoring) |

| ~1280 | Strong | C-N stretching (Amine) |

| ~1115 | Strong | C-O-C stretching (Ether) |

| ~760 | Strong | C-Cl stretching (Alkyl Halide) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

Mass spectrometry data has been reported using both Chemical Ionization (CI) and Electron Ionization (EI) methods.

Chemical Ionization (CI-B) [2]

| m/z | Relative Intensity (%) | Assignment |

| 164 | 99.99 | [M+H]⁺ |

| 166 | 62.33 | [M+H]⁺ (³⁷Cl isotope) |

| 128 | 49.56 | [M-Cl]⁺ |

| 100 | 80.82 | [M-C₃H₆Cl]⁺ (Morpholine fragment) |

Electron Ionization (EI-B) [2]

| m/z | Relative Intensity (%) | Assignment |

| 100 | 99.99 | [M-C₃H₆Cl]⁺ (Base Peak) |

| 56 | 34.49 | |

| 70 | 36.83 | |

| 43 | 63.73 | |

| 42 | 69.41 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-(3-Chloropropyl)morpholine in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The solution should be clear and free of any solid particles.

-

NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy Protocol

-

Sample Preparation: As 4-(3-Chloropropyl)morpholine is a liquid, a neat spectrum can be obtained. Place a small drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of 4-(3-Chloropropyl)morpholine in a volatile organic solvent such as methanol or acetonitrile.

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization:

-

Electron Ionization (EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.

-

Chemical Ionization (CI): A reagent gas (e.g., methane or ammonia) is introduced and ionized. These reagent gas ions then react with the sample molecules in a softer ionization process, typically resulting in a prominent protonated molecule peak [M+H]⁺ and less fragmentation.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The output is a mass spectrum showing relative intensity versus m/z.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-(3-Chloropropyl)morpholine.

References

4-(3-Chloropropyl)morpholine: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Chloropropyl)morpholine is a heterocyclic compound that has emerged as a crucial intermediate and versatile building block in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, comprising a reactive chloropropyl chain and a morpholine ring, make it an ideal scaffold for introducing the morpholino moiety into target molecules. This functionality is prevalent in numerous bioactive compounds due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-(3-Chloropropyl)morpholine, with a particular focus on its role in the development of targeted therapies.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 4-(3-Chloropropyl)morpholine is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physical and chemical characteristics of 4-(3-Chloropropyl)morpholine are summarized in the table below, providing essential data for reaction planning and execution.[1][2][3][4][5]

| Property | Value | Reference |

| CAS Number | 7357-67-7 | [1] |

| Molecular Formula | C₇H₁₄ClNO | [1] |

| Molecular Weight | 163.65 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2][3] |

| Density | 1.062 g/cm³ | [2] |

| Boiling Point | 227.1 °C at 760 mmHg; 115 °C at 25 mmHg | [2][4] |

| Melting Point | -52 °C | [2] |

| Flash Point | 91 °C | [3][4] |

| Purity | >98.0% (GC) | [2][3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

Safety and Handling

4-(3-Chloropropyl)morpholine is classified as a hazardous substance and requires careful handling in a well-ventilated area.[6][7] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[6][7]

Hazard Statements: [7]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [6][7]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS).[6][7]

Synthesis of 4-(3-Chloropropyl)morpholine

The most common and efficient method for the synthesis of 4-(3-Chloropropyl)morpholine involves the nucleophilic substitution reaction between morpholine and 1-bromo-3-chloropropane.

Experimental Protocol

Materials:

-

1-Bromo-3-chloropropane

-

Morpholine

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL), slowly add morpholine (11.0 mL, 127 mmol).

-

Heat the reaction mixture to reflux and stir continuously for 2 hours.

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture to remove any insoluble impurities.

-

Wash the filtrate sequentially with deionized water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the dried organic phase under reduced pressure.

-

Purify the crude product by reduced pressure distillation to obtain 4-(3-chloropropyl)morpholine.

Expected Yield: 96%

Applications in Drug Synthesis

The primary utility of 4-(3-Chloropropyl)morpholine lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The reactive chloropropyl group allows for facile nucleophilic substitution reactions, enabling the introduction of the morpholinopropyl moiety into a target molecule.

Synthesis of Gefitinib

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[2] 4-(3-Chloropropyl)morpholine is a critical building block in the final step of many Gefitinib synthesis routes.[8][9]

This protocol describes the O-alkylation of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline with 4-(3-chloropropyl)morpholine.

Materials:

-

4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline

-

4-(3-Chloropropyl)morpholine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Chloroform

-

Cold water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [8]

-

In a reaction flask, suspend 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline (100 mg, 0.237 mmol) and potassium carbonate (98.3 mg, 0.711 mmol) in DMF (5 mL).

-

To this stirred mixture, add 4-(3-chloropropyl)morpholine (77.8 mg, 0.475 mmol).

-

Stir the reaction mixture for 3 hours.

-

Upon completion, cool the mixture to room temperature and add cold water (5 mL).

-

Extract the product with chloroform (2 x 5 mL).

-

Dry the combined organic filtrates with anhydrous sodium sulfate.

-

Concentrate the solvent to obtain the crude product.

-

Purify the crude product by radial chromatography to yield Gefitinib.

Expected Yield: 31%[8]

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. The following diagram illustrates the key components of this pathway.

Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.

Other Potential Applications

The versatility of 4-(3-Chloropropyl)morpholine extends beyond Gefitinib synthesis. The morpholine moiety is a common feature in a variety of other CNS-active and cardiovascular drugs. While direct synthetic routes employing 4-(3-Chloropropyl)morpholine are not always the primary published method, its potential as a key intermediate in the synthesis of drugs like Reboxetine (a norepinephrine reuptake inhibitor) and Flibanserin (a serotonin receptor modulator) is noteworthy for process development and optimization.

Experimental Workflow: Nucleophilic Substitution

The core reactivity of 4-(3-Chloropropyl)morpholine is its participation in nucleophilic substitution reactions. The following diagram outlines a general experimental workflow for such a reaction.

Caption: General workflow for a nucleophilic substitution reaction.

Conclusion

4-(3-Chloropropyl)morpholine is a cornerstone building block in modern medicinal chemistry and drug development. Its straightforward synthesis, well-defined reactivity, and the advantageous properties it imparts to the final drug molecule have solidified its importance. As the demand for targeted and more effective therapeutics continues to grow, the utility of versatile intermediates like 4-(3-Chloropropyl)morpholine is set to expand, paving the way for the discovery and development of novel pharmaceutical agents. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for researchers and scientists in the field.

References

- 1. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-(3-Chloropropyl)morpholine | 7357-67-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-(3-Chloropropyl)morpholine | 7357-67-7 [chemicalbook.com]

- 5. 4-(3-Chloropropyl)morpholine | CAS#:7357-67-7 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. ukm.my [ukm.my]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: GEFITINIB [orgspectroscopyint.blogspot.com]

Toxicological Profile of 4-(3-Chloropropyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicological information on 4-(3-chloropropyl)morpholine. It is intended for informational purposes for a scientific audience and should not be used for regulatory decision-making without a thorough review of the primary data. A significant portion of the toxicological data for this specific compound is not publicly available. Therefore, this guide also references the toxicological profile of its parent compound, morpholine, for comparative purposes, explicitly noting that their toxicities may differ. Standardized experimental protocols are described to provide a framework for how toxicological assessments of this compound would typically be conducted.

Introduction

4-(3-Chloropropyl)morpholine is a substituted morpholine derivative with applications as an intermediate in the synthesis of pharmaceuticals, most notably the epidermal growth factor receptor (EGFR) inhibitor, gefitinib.[1][2] Its chemical structure, featuring a reactive chloropropyl group and a morpholine ring, suggests potential biological activity and necessitates a thorough understanding of its toxicological profile for safe handling and use in drug development. This technical guide summarizes the available toxicological data for 4-(3-chloropropyl)morpholine and provides an overview of standard experimental methodologies for its assessment.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(3-chloropropyl)morpholine is presented in Table 1.

Table 1: Physicochemical Properties of 4-(3-Chloropropyl)morpholine

| Property | Value | Reference(s) |

| CAS Number | 7357-67-7 | [3][4] |

| Molecular Formula | C₇H₁₄ClNO | [1][3] |

| Molecular Weight | 163.65 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 115 °C at 25 mmHg | [1] |

| Density | 1.0409 g/cm³ | [6] |

| Water Solubility | > 1000 g/L at 20 °C | [3] |

| log Pow | 1.45 - 1.47 at 22.5 °C | [3] |

Toxicological Data

The available toxicological data for 4-(3-chloropropyl)morpholine is limited primarily to acute toxicity studies and hazard classifications from safety data sheets. For other toxicological endpoints, data is largely unavailable.

Acute Toxicity

Acute toxicity data from oral, dermal, and intravenous routes of exposure are summarized in Table 2.

Table 2: Acute Toxicity of 4-(3-Chloropropyl)morpholine

| Route | Species | Test | Value | Reference(s) |

| Oral | Rat (male/female) | LD50 | > 200 - < 2000 mg/kg bw | [3] |

| Dermal | Rat (male/female) | LD50 | > 2000 mg/kg bw | [3] |

| Intravenous | Mouse | LD50 | 104 mg/kg | [4][7] |

Skin and Eye Irritation

4-(3-Chloropropyl)morpholine is classified as a skin and eye irritant.[3][5] It causes skin irritation (Category 2) and serious eye irritation (Category 2).[5]

Respiratory Sensitization and Irritation

The compound may cause respiratory irritation.[3][5] No data is available on its potential for respiratory sensitization.

Genotoxicity

4-(3-Chloropropyl)morpholine is suspected of causing genetic defects. However, specific genotoxicity studies (e.g., Ames test, in vitro/in vivo micronucleus assay) for this compound are not publicly available.

For the parent compound, morpholine, genotoxicity data is more extensive. Morpholine did not induce mutations in bacteria, unscheduled DNA synthesis in rat hepatocytes, or chromosomal aberrations in Chinese hamster lung fibroblasts.[6] It did, however, show a small increase in mutations in a mouse lymphoma assay and increased the frequency of morphologically transformed BALB/c 3T3 cells.[6]

Carcinogenicity

There is no information available regarding the carcinogenic potential of 4-(3-chloropropyl)morpholine.[5]

Carcinogenicity studies on morpholine have been conducted. In oral administration studies in mice and hamsters, the results were considered inadequate for evaluation.[6] In another mouse strain, no significant increase in tumor incidence was observed.[6] In rats, a few liver and lung tumors were observed following oral administration, but inhalation exposure did not increase tumor incidence compared to controls.[6]

Reproductive and Developmental Toxicity

No data is available on the reproductive and developmental toxicity of 4-(3-chloropropyl)morpholine.[3]

For morpholine, a developmental toxicity study in pregnant rats showed a maternal NOAEL of 75 mg/kg bw/day, with no indication of reproductive or developmental toxicity.

Specific Target Organ Toxicity (STOT)

Single Exposure: 4-(3-Chloropropyl)morpholine may cause respiratory irritation (Category 3).[5]

Repeated Exposure: No data is available on the specific target organ toxicity of 4-(3-chloropropyl)morpholine following repeated exposure.

For morpholine, repeated dose studies have shown effects on the liver and kidneys.[6] In a 13-week inhalation study in rats, irritant effects on the nasal cavity were observed at higher concentrations.[8][9]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on 4-(3-chloropropyl)morpholine are not available in the public domain. The following sections describe standardized methodologies based on OECD guidelines that would be appropriate for assessing the toxicological profile of this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

-

Principle: A stepwise procedure with the use of a limited number of animals per step to classify the substance into a toxicity category.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure: A single dose of the test substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

-

Endpoint: The LD50 is estimated based on the observed mortality at different dose levels.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured to assess skin irritation potential.

-

Procedure: The test substance is applied to the surface of the RhE tissue for a defined period. After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

Endpoint: A reduction in cell viability below a certain threshold indicates skin irritation potential.

In Vitro Mammalian Cell Gene Mutation Test - OECD Test Guideline 476 (Mouse Lymphoma Assay)

-

Principle: This assay detects gene mutations induced by the test substance in a mammalian cell line, typically mouse lymphoma L5178Y cells.

-

Procedure: Cells are exposed to the test substance, with and without metabolic activation (S9 mix), for a suitable period. Mutations at the thymidine kinase (TK) locus are measured by determining the cloning efficiency of cells in the presence and absence of a selective agent.

-

Endpoint: A significant, dose-related increase in the mutant frequency indicates a mutagenic potential.

In Vitro Mammalian Cell Micronucleus Test - OECD Test Guideline 487

-

Principle: This test identifies substances that cause cytogenetic damage, resulting in the formation of micronuclei in the cytoplasm of interphase cells.

-

Procedure: Cultured mammalian cells are exposed to the test substance, with and without metabolic activation. After exposure, the cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to accumulate binucleated cells. The frequency of micronuclei in these cells is then scored.

-

Endpoint: A significant, dose-related increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Mechanisms of Toxicity and Signaling Pathways

Specific studies on the mechanisms of toxicity and signaling pathways for 4-(3-chloropropyl)morpholine are not available. However, based on its chemical structure, some potential mechanisms can be postulated.

The presence of a reactive alkyl chloride suggests that 4-(3-chloropropyl)morpholine could act as an alkylating agent, potentially reacting with nucleophilic sites in macromolecules such as DNA and proteins. This could lead to genotoxicity and cytotoxicity.

The morpholine moiety is a common pharmacophore in many biologically active compounds.[10] While often associated with favorable pharmacokinetic properties, its metabolic fate can influence toxicity.

A conceptual diagram of a potential metabolic pathway for 4-(3-chloropropyl)morpholine is presented below.

Figure 1: Proposed metabolic pathway for 4-(3-Chloropropyl)morpholine.

Experimental Workflow Visualization

To illustrate a typical experimental process for assessing a key toxicological endpoint, a workflow diagram for the Ames test (Bacterial Reverse Mutation Test) is provided below.

Figure 2: Workflow for the Ames Test.

Conclusion

The available toxicological data for 4-(3-chloropropyl)morpholine is insufficient to perform a comprehensive risk assessment. While acute toxicity data and local irritancy classifications are available, significant data gaps exist for genotoxicity, carcinogenicity, reproductive and developmental toxicity, and repeated-dose systemic toxicity. The structural alert for genotoxicity warrants further investigation using standard in vitro and in vivo assays. Given its use as a pharmaceutical intermediate, a more complete toxicological profile is essential to ensure the safety of researchers and manufacturing personnel. The information on the parent compound, morpholine, provides some context but should be interpreted with caution due to structural and potential reactivity differences. Further studies following standardized guidelines are necessary to fully characterize the toxicological profile of 4-(3-chloropropyl)morpholine.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. ECHA CHEM [chem.echa.europa.eu]

- 3. 4-(3-Chloropropyl)morpholine | CAS#:7357-67-7 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - 4-(3-chloropropyl)morpholine (C7H14ClNO) [pubchemlite.lcsb.uni.lu]

- 6. 4-(3-Chloropropyl)morpholine | 7357-67-7 [chemicalbook.com]

- 7. Safety of gefitinib in non-small cell lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Registration Dossier - ECHA [echa.europa.eu]

- 10. N-(3-Morpholinopropyl) Gefitinib | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Safety and Handling of 4-(3-Chloropropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(3-Chloropropyl)morpholine (CAS No. 7357-67-7), a key intermediate in pharmaceutical synthesis, notably in the production of Gefitinib.[1][2] As a reactive alkylating agent, stringent adherence to safety protocols is essential to mitigate risks associated with its handling, storage, and disposal.[3][4]

Chemical and Physical Properties

4-(3-Chloropropyl)morpholine is a colorless to light yellow clear liquid.[1][5][6] Its physical and chemical properties are critical for safe handling and storage procedures.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO | [7] |

| Molecular Weight | 163.64 g/mol | [7] |

| Appearance | Colorless to light yellow clear liquid | [1][5][6] |

| Boiling Point | ~227.1°C at 760 mmHg; 115°C at 25 mmHg | [1][2] |

| Melting Point | -52°C | [1] |

| Flash Point | 67°C - 91°C | [1][2][5] |

| Density | ~1.062 - 1.08 g/cm³ | [1][5] |

| Vapor Pressure | < 9.3 Pa at 25°C | [8] |

| Water Solubility | > 1000 g/L at 20°C | [8] |

| LogP | 1.45 - 1.47 | [8] |

Hazard Identification and GHS Classification

4-(3-Chloropropyl)morpholine is classified as a hazardous substance. The GHS classification highlights its potential to cause skin and eye irritation, among other effects.[5][8][9] Some suppliers also classify it as acutely toxic if swallowed or in contact with skin, and as causing severe skin burns and eye damage.[10][11]

-

GHS Pictograms:

-

Hazard Statements:

As an alkylating agent, this compound is reactive and can covalently bond with nucleophiles in biological systems, such as DNA, which is the basis for the toxicity and potential carcinogenicity of this class of chemicals.[3][4][13]

Toxicological and Ecotoxicological Data

Toxicological data indicates moderate acute toxicity via oral ingestion and low toxicity via dermal contact.[8] It is important to note that the toxicological properties have not been fully investigated.[9]

Human Health Toxicity

| Test | Route | Species | Value | Source(s) |

| LD50 | Oral | Rat | > 200 - < 2000 mg/kg bw | [8] |

| LD50 | Dermal | Rat | > 2000 mg/kg bw | [8] |

| LD50 | Intravenous | Mouse | 104 mg/kg | [14][15] |

Ecotoxicity

| Test | Species | Value | Exposure Time | Source(s) |

| LC50 | Oncorhynchus mykiss (Rainbow Trout) | 261 mg/L | 96 h | [8] |

| EC50 | Daphnia magna (Water Flea) | 240 mg/L | 48 h | [8] |

| EC50 | Desmodesmus subspicatus (Green Algae) | > 273 mg/L | 72 h | [8] |

| IC50 | Activated Sludge | > 1000 mg/L | 3 h | [8] |

Safe Handling and Experimental Protocols

Given its hazardous properties, handling 4-(3-Chloropropyl)morpholine requires strict adherence to safety protocols within a controlled laboratory environment.

General Handling Protocol:

-

Risk Assessment: Before any new procedure, conduct a thorough risk assessment covering quantities used, potential for aerosol generation, and emergency procedures.

-

Controlled Area: Handle the compound in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation and containment.[9][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE as detailed in Section 5.

-

Preventing Exposure: Avoid contact with skin and eyes and prevent inhalation of vapors.[8][9] Avoid formation of dust and aerosols.[8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[5][12] Use non-sparking tools and ground all equipment when handling larger quantities to prevent electrostatic discharge.[8][17]

-

Hygiene: Wash hands thoroughly after handling.[5][9] Do not eat, drink, or smoke in the work area.[18][19] Contaminated work clothing should not be allowed out of the workplace.[18]

Caption: Workflow for the safe handling of 4-(3-Chloropropyl)morpholine.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The selection must be based on the concentration and amount of the substance at the specific workplace.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8][11] Equipment should conform to EU EN 166 or US NIOSH standards.[8][9]

-

Skin Protection:

-

Gloves: Handle with chemical-resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique.[8][11]

-

Clothing: Wear a lab coat. For tasks with a higher risk of splashing, wear a complete suit protecting against chemicals (e.g., impervious clothing).[8][11]

-

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge (e.g., Type A Brown, conforming to EN14387).[9] Respirator use requires a formal respiratory protection program.

Storage and Stability

-

Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8][9] Some suppliers recommend refrigeration (0-10°C) or freezing (-20°C).[2][6][9][12] Store locked up and under an inert atmosphere, as the material can be air and heat sensitive.[5][6][9][20]

-

Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents.

-

Hazardous Reactions: Hazardous polymerization does not occur.[9] The substance is stable under normal conditions.[9]

First Aid and Emergency Procedures

Immediate action is required in case of exposure. Safety showers and eyewash stations must be readily accessible.[9]

-

Inhalation: Move the victim to fresh air.[8][9] If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[9]

-

Skin Contact: Immediately remove all contaminated clothing.[8][17] Wash the affected area with plenty of soap and water for at least 15 minutes.[9] If skin irritation occurs or persists, get medical advice/attention.[5][9]

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do.[5][9] Continue rinsing and get immediate medical attention.[9][11]

-

Ingestion: Rinse mouth with water.[8][9] Do NOT induce vomiting.[16][19] Never give anything by mouth to an unconscious person.[11] Call a physician or POISON CENTER immediately.[11]

Accidental Release and Spill Management

Spills must be handled immediately by trained personnel with appropriate PPE.

-

Notification & Evacuation: Alert personnel in the area and evacuate if necessary.[21]

-

Control Ignition Sources: Eliminate all flames, sparks, and other ignition sources.[17][22]

-

Ventilation: Ensure adequate ventilation, typically by working within a fume hood.

-

Containment: Prevent further leakage or spillage if it is safe to do so.[8] Prevent entry into waterways or drains.[11][17]

-

Clean-up:

Caption: Emergency response workflow for spills and personnel exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][8][10]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[9]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[8][9]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[9]

-

Product: Dispose of this material by contacting a licensed professional waste disposal service.[11] Do not allow the product to enter drains.[9][11]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[11] Containers should be triple-rinsed and offered for recycling or reconditioning.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-(3-Chloropropyl)morpholine | 7357-67-7 [chemicalbook.com]

- 3. Alkylation - Wikipedia [en.wikipedia.org]

- 4. Chemical Indicator for Alkylating Agents - ChemistryViews [chemistryviews.org]

- 5. 4-(3-Chloropropyl)morpholine - Starshinechemical [starshinechemical.com]

- 6. 4-(3-Chloropropyl)morpholine | 7357-67-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. 4-(3-氯丙基)吗啉 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. angenechemical.com [angenechemical.com]

- 12. 4-(3-Chloropropyl)morpholine | 7357-67-7 | TCI AMERICA [tcichemicals.com]

- 13. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 4-(3-Chloropropyl)morpholine | CAS#:7357-67-7 | Chemsrc [chemsrc.com]

- 15. N-(3-Chloropropyl)morpholine MSDS CasNo.7357-67-7 [m.lookchem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. MORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. download.basf.com [download.basf.com]

- 19. fishersci.com [fishersci.com]

- 20. labproinc.com [labproinc.com]

- 21. ehs.princeton.edu [ehs.princeton.edu]

- 22. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

The Electrophilic Nature of the Chloroalkyl Group in Morpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its prevalence in a wide array of biologically active compounds. The introduction of a chloroalkyl group to the morpholine nitrogen imparts a pronounced electrophilic character to the molecule, transforming it into a versatile reactive handle for chemical synthesis and a potent warhead for targeted covalent inhibition. This technical guide provides an in-depth exploration of the electrophilic nature of the chloroalkyl group in morpholine derivatives, with a focus on N-chloroacetylmorpholine and related structures. It covers the fundamental principles of their reactivity, quantitative analysis of their electrophilicity, detailed experimental protocols for their synthesis and kinetic characterization, and their application in targeting cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering both theoretical insights and practical guidance for the utilization of these valuable chemical entities.

Introduction: The Morpholine Scaffold and the Chloroalkyl Electrophile

The morpholine ring is a privileged structure in drug design, frequently incorporated into molecules to enhance properties such as aqueous solubility, metabolic stability, and target binding affinity. When a chloroalkyl group, most commonly a chloroacetyl or a longer chloroalkyl chain, is attached to the morpholine nitrogen, the resulting N-substituted derivative gains a significant electrophilic center at the carbon atom bearing the chlorine. This electrophilicity is the cornerstone of the chloroalkyl morpholine's utility in both chemical synthesis and as a tool for probing biological systems.

The electron-withdrawing nature of the adjacent carbonyl group in N-chloroacetylmorpholine, or the inductive effect in longer chloroalkyl chains, polarizes the carbon-chlorine bond, rendering the carbon atom susceptible to attack by nucleophiles. This reactivity allows for the facile formation of covalent bonds with a variety of nucleophilic species, a property that is extensively exploited in the construction of complex molecular architectures and in the design of targeted covalent inhibitors (TCIs). TCIs, by forming a stable covalent bond with their biological target, can offer advantages in terms of potency, duration of action, and the ability to overcome drug resistance.

This guide will delve into the key aspects of the electrophilic nature of chloroalkyl morpholine derivatives, providing a detailed understanding of their chemical behavior and their application in a biological context.

Synthesis of Chloroalkyl Morpholine Derivatives

The synthesis of chloroalkyl morpholine derivatives is typically straightforward, with the most common methods involving the acylation or alkylation of morpholine with a suitable chloro-containing reagent.

Synthesis of 4-(2-Chloroacetyl)morpholine

4-(2-Chloroacetyl)morpholine is a key intermediate and a widely used electrophilic probe. Its synthesis is readily achieved by the reaction of morpholine with chloroacetyl chloride.

Experimental Protocol:

-

Materials: Morpholine, chloroacetyl chloride, triethylamine (or another suitable base), and an aprotic solvent such as diethyl ether or dichloromethane.

-

Procedure: To a solution of morpholine and triethylamine in diethyl ether, cooled to 0-5 °C, chloroacetyl chloride is added dropwise with stirring. The reaction mixture is typically stirred for several hours at room temperature to ensure complete reaction.

-

Work-up: The reaction mixture is then washed with water to remove the triethylamine hydrochloride salt. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield 4-(2-chloroacetyl)morpholine, often as a solid that can be further purified by recrystallization.[1]

-

Characterization: The product is characterized by standard analytical techniques.

-

¹H NMR (CDCl₃): δ 4.15 (s, 2H, -C(O)CH₂Cl), 3.69 (t, 4H, -N(CH₂CH₂)₂O), 3.59 (t, 4H, -N(CH₂CH₂)₂O).

-

Synthesis of 4-(3-Chloropropyl)morpholine

For applications requiring a longer, more flexible linker, 4-(3-chloropropyl)morpholine is a valuable building block. It is synthesized by the alkylation of morpholine with a 1-bromo-3-chloropropane.

Experimental Protocol:

-

Materials: Morpholine, 1-bromo-3-chloropropane, and a suitable solvent like toluene.

-

Procedure: Morpholine is reacted with 1-bromo-3-chloropropane in toluene under reflux conditions. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen displaces the more reactive bromide, leaving the chloride intact.[2]

-

Work-up: After the reaction is complete, the mixture is cooled, and the morpholine hydrobromide salt is filtered off. The filtrate is then concentrated, and the product is purified by distillation under reduced pressure.[2]

-

Characterization:

-

¹H NMR (DMSO-d₆): δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H).[2]

-

The following diagram illustrates the general synthetic workflow for these compounds.

Quantifying the Electrophilic Nature

The electrophilicity of the chloroalkyl group is a key determinant of its reactivity. This can be quantified through both experimental kinetic studies and computational analysis.

Kinetic Analysis of Reactivity

The rate of reaction of a chloroalkyl morpholine with a nucleophile provides a direct measure of its electrophilic reactivity. Biologically relevant thiols, such as cysteine and glutathione, are often used as model nucleophiles to mimic the reactivity with cysteine residues in proteins.

While specific kinetic data for the reaction of N-chloroacetylmorpholine with thiols is not extensively reported in the literature, studies on analogous N-aryl chloroacetamides provide valuable insights. For instance, the reaction of N-phenylchloroacetamide with various thiols has been shown to proceed via a concerted SN2 mechanism.[3] The reaction rates are dependent on the pKa of the thiol, with the more nucleophilic thiolate anion being the reactive species.

Table 1: Comparative Kinetic Data for Chloroacetamides with Thiols

| Chloroacetamide Derivative | Nucleophile | Second-Order Rate Constant (k₂) at pH 7.4 | Reference |

| N-phenylchloroacetamide | N-acetylcysteine | ~0.16 M⁻¹s⁻¹ | [4] |

| Acrylamide (for comparison) | L-cysteine | 0.27 M⁻¹s⁻¹ (at 298 K) | [4] |

Note: The rate constants can vary depending on the specific reaction conditions (temperature, buffer, etc.).

Experimental Protocol for Kinetic Analysis:

A general protocol for determining the second-order rate constant for the reaction of a chloroalkyl morpholine with a thiol, such as glutathione (GSH), is as follows:

-

Materials: 4-(2-Chloroacetyl)morpholine, glutathione (GSH), a suitable buffer (e.g., phosphate buffer at pH 7.4), and a thiol-quantifying reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Procedure:

-

Prepare stock solutions of the chloroalkyl morpholine and GSH in the buffer.

-

Initiate the reaction by mixing the two solutions at a known concentration and temperature.

-

At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by acidification).

-

Determine the concentration of remaining free thiol using DTNB, which reacts with thiols to produce a colored product that can be quantified spectrophotometrically at 412 nm.

-

-

Data Analysis: The second-order rate constant can be determined by plotting the reciprocal of the GSH concentration versus time (for a 1:1 stoichiometry) or by using pseudo-first-order conditions where one reactant is in large excess.

Computational Analysis of Electrophilicity

Computational chemistry provides a powerful tool for quantifying the electrophilicity of a molecule. A key descriptor is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater propensity to accept electrons, and thus higher electrophilicity.

Density Functional Theory (DFT) calculations can be employed to determine the LUMO energy of chloroalkyl morpholine derivatives. For N-chloroacetylmorpholine, the LUMO is expected to be localized on the chloroacetyl group, particularly on the σ* orbital of the C-Cl bond, indicating that this is the site of nucleophilic attack.

While specific DFT calculations for N-chloroacetylmorpholine were not found in the searched literature, DFT studies on similar α,β-unsaturated ketones and other electrophiles have demonstrated a strong correlation between LUMO energy and reactivity.[5][6][7]

Table 2: Theoretical Physicochemical and Electrophilicity Descriptors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted LUMO Energy (eV) - Illustrative |

| 4-(2-Chloroacetyl)morpholine | C₆H₁₀ClNO₂ | 163.60 | ~ -0.5 | Lower value expected |

| 4-(3-Chloropropyl)morpholine | C₇H₁₄ClNO | 163.65 | ~ 0.5 | Higher value than chloroacetyl derivative expected |

Note: Predicted LogP values are estimations and can vary between different calculation algorithms. The LUMO energy values are illustrative and would require specific DFT calculations to be determined accurately.

Reactivity with Biological Nucleophiles and Covalent Inhibition

The electrophilic nature of the chloroalkyl group in morpholine derivatives makes them effective alkylating agents for biological nucleophiles. The most prominent targets in a cellular environment are the side chains of amino acid residues in proteins, particularly the highly nucleophilic thiol group of cysteine.

The reaction with a cysteine residue proceeds via a nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether linkage. This covalent modification can irreversibly alter the structure and function of the protein, a principle that is harnessed in the design of covalent inhibitors.

The following diagram illustrates the covalent modification of a target protein by a chloroalkyl morpholine derivative.

Application in Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several inhibitors targeting components of this pathway incorporate a morpholine moiety, and the introduction of an electrophilic warhead can lead to potent and selective covalent inhibitors.

For example, a chloroalkyl morpholine derivative could be designed to bind to the active site of a kinase in the PI3K/AKT/mTOR pathway. The morpholine group can provide key binding interactions, while the chloroalkyl group can react with a nearby cysteine residue to form a covalent bond, leading to irreversible inhibition.

The following diagram provides a simplified representation of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow for Covalent Inhibitor Characterization

The characterization of covalent inhibitors involves a multi-step process to confirm target engagement and determine the site of covalent modification.

Experimental Protocol:

-

Biochemical Assay: An initial enzyme activity assay is performed to determine the inhibitory potency (e.g., IC₅₀) of the compound and to assess if the inhibition is time-dependent, which is a hallmark of covalent inhibitors.

-

Mass Spectrometry (MS) Analysis of Intact Protein: The target protein is incubated with the chloroalkyl morpholine derivative, and the resulting mixture is analyzed by mass spectrometry. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduction.

-

Peptide Mapping by LC-MS/MS: To identify the specific site of covalent modification, the adducted protein is digested with a protease (e.g., trypsin). The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modified peptide will have a characteristic mass shift, and fragmentation analysis (MS/MS) can pinpoint the exact amino acid residue that has been modified.

The following diagram outlines a typical workflow for the screening and characterization of covalent inhibitors.

Conclusion

The chloroalkyl group imparts a potent and versatile electrophilic character to morpholine derivatives, enabling their use as valuable synthetic intermediates and powerful tools in chemical biology and drug discovery. The reactivity of these compounds can be understood and quantified through a combination of kinetic studies and computational analysis. Their ability to form stable covalent bonds with biological nucleophiles, particularly cysteine residues, makes them highly effective as targeted covalent inhibitors. The principles and protocols outlined in this technical guide provide a solid foundation for researchers to harness the unique properties of chloroalkyl morpholine derivatives in their pursuit of novel therapeutics and a deeper understanding of biological systems. Further research into the specific reaction kinetics and computational modeling of these compounds will undoubtedly continue to expand their utility and impact in the field of medicinal chemistry.

References

- 1. Predicting experimental electrophilicities from quantum and topological descriptors: A machine learning approach: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Kinetics of the reaction between nitric oxide and glutathione: implications for thiol depletion in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Atom-based machine learning for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and chemical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. e3s-conferences.org [e3s-conferences.org]

N-(3-Chloropropyl)morpholine: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Chloropropyl)morpholine is a versatile heterocyclic compound primarily recognized for its role as a key intermediate in organic synthesis, most notably in the production of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib.[1] While its function as a synthetic building block is well-established, this compound also exhibits intrinsic biological activities, including biocidal and corrosion-inhibiting properties. This technical guide provides a comprehensive overview of the known biological activities of N-(3-Chloropropyl)morpholine, presenting available quantitative data, detailing relevant experimental protocols, and illustrating its mechanisms of action.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of N-(3-Chloropropyl)morpholine is essential for its application in research and development.

| Property | Value | Reference(s) |

| CAS Number | 7357-67-7 | [2] |

| Molecular Formula | C₇H₁₄ClNO | [2] |

| Molecular Weight | 163.65 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 115°C @ 25mmHg | |

| Density | 1.0409 g/cm³ | |

| Flash Point | 91°C | |

| Solubility | Soluble in water and organic solvents | [2] |

Biological Activity and Mechanisms of Action

The biological activities of N-(3-Chloropropyl)morpholine are primarily categorized into its biocidal and corrosion-inhibiting effects. Its role as a reactive intermediate in the synthesis of pharmacologically active molecules is also a key aspect of its utility.

Biocidal Activity

N-(3-Chloropropyl)morpholine is utilized as a biocide, particularly in water treatment processes, to control microbial growth.[2] The proposed mechanism of action is centered on the disruption of essential metabolic processes within microorganisms.[2] As a quaternary ammonium compound, its positively charged nitrogen atom can interact with the negatively charged components of microbial cell membranes, such as phospholipids and proteins.[3][4] This interaction can lead to the disorganization of the cell membrane, increased permeability, and subsequent leakage of intracellular contents, ultimately resulting in cell lysis and death.[3][5]

Corrosion Inhibition

In industrial applications, N-(3-Chloropropyl)morpholine serves as a corrosion inhibitor.[2] The mechanism involves the adsorption of the molecule onto the surface of metals, forming a protective film that isolates the metal from the corrosive environment.[6] This adsorption can occur via two primary mechanisms:

-

Physisorption: Electrostatic interactions between the protonated morpholine molecule and the charged metal surface.[1]

-

Chemisorption: The formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms in the morpholine ring and the vacant d-orbitals of the metal atoms.[1][6]

dot

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(3-Chloropropyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, analysis, and applications of 4-(3-chloropropyl)morpholine hydrochloride, a key intermediate in pharmaceutical synthesis.

Chemical and Physical Properties

4-(3-Chloropropyl)morpholine hydrochloride is the salt form of the parent compound, 4-(3-chloropropyl)morpholine. The hydrochloride salt is typically a crystalline solid, which offers advantages in terms of stability and handling compared to its free base form, which is a liquid.[1]

Table 1: Physical and Chemical Properties

| Property | 4-(3-Chloropropyl)morpholine (Free Base) | 4-(3-Chloropropyl)morpholine Hydrochloride |

| CAS Number | 7357-67-7 | 57616-74-7 |

| Molecular Formula | C₇H₁₄ClNO | C₇H₁₄ClNO · HCl |

| Molecular Weight | 163.65 g/mol [2] | 200.11 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[3] | Crystals[1] |

| Density | 1.062 g/cm³[3] | Not available |

| Melting Point | -52 °C[3] | Not available |

| Boiling Point | 227.1 °C[3] | Not available |

| Flash Point | 67 °C[3] | Not applicable[1] |

| Purity | Typically ≥98.0% (by GC)[3] | Typically ≥97% (by GC)[1] |

Synthesis and Manufacturing

The synthesis of 4-(3-chloropropyl)morpholine hydrochloride is a two-step process, starting with the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of 4-(3-Chloropropyl)morpholine (Free Base)

A common synthetic route involves the reaction of morpholine with 1-bromo-3-chloropropane.[4]

Experimental Protocol:

-

To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL), slowly add morpholine (11.0 mL, 127 mmol).[4]

-

Heat the reaction mixture to reflux and stir for 2 hours.[4]

-